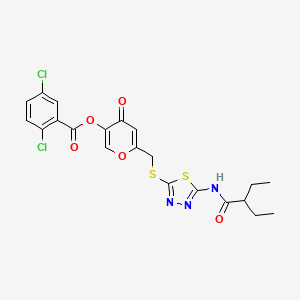

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate

Description

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-13-8-16(27)17(9-30-13)31-19(29)14-7-12(22)5-6-15(14)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFXHQBCYADMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a complex heterocyclic molecule that exhibits significant biological activity. Its structure incorporates various functional groups, including a thiadiazole and a pyran moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 489.6 g/mol. The presence of the thiadiazole ring is notable for its association with diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O6S |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 877651-71-3 |

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activities. The incorporation of the thiadiazole and pyran rings enhances the compound's efficacy against various pathogens. For instance, studies have shown that derivatives containing these moieties demonstrate potent antibacterial and antifungal properties, making them promising candidates for treating infections caused by resistant strains .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary studies suggest that it exhibits considerable cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. For example, one derivative showed an IC50 value of 29 µM against HeLa cells, indicating a strong potential for further development as an anticancer agent .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. Compounds with similar structures have been reported to exhibit anticholinesterase activity, which is crucial for developing treatments for Alzheimer's disease. Some derivatives have shown IC50 values in the nanomolar range, surpassing the activity of established drugs like donepezil .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets. The thiadiazole ring may facilitate interactions with enzymes or receptors involved in disease processes, while the pyran moiety may enhance lipophilicity and cellular uptake.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have explored the biological activity of related thiadiazole derivatives:

- Antimicrobial Study : A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxic Evaluation : Another investigation focused on a series of thiadiazole-based compounds showing promising results in inhibiting cell proliferation in cancer cell lines.

- Neuroprotective Effects : Research has indicated potential neuroprotective effects through acetylcholinesterase inhibition in compounds structurally similar to the target compound.

Scientific Research Applications

The compound "2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide" is a complex organic molecule with potential pharmaceutical applications due to its ability to modulate various biological pathways. This compound combines multiple structural features, including a quinazoline core and a piperazine moiety, which may lead to unique biological activities.

Potential Pharmaceutical Applications

Substituted amides, like the compound , exhibit potential pharmaceutical applications due to their ability to modulate various biological pathways. The presence of both quinazoline and piperazine pharmacophores in its structure suggests it may have unique biological activities, potentially useful in therapeutic development for metabolic disorders and cancer treatments.

Structural Features and Biological Activity

- N-cyclohexyl-2-((8-oxo…): This compound stands out because of its complex structure, which combines quinazoline and piperazine. It may have unique biological activities that are not observed in simpler molecules. Its interactions with metabolic pathways make it interesting for the therapeutic development of metabolic disorders and cancer treatments.

- 4-(4-(4-phenyldiphenylmethyl)piperazinocarbonyl)-benzamide: Contains piperazine and benzamide moieties and demonstrates antitumor activity.

- 7-(4-piperazinocarbonyl)-quinazolinone: Features a quinazoline structure with piperazine and has potential anti-inflammatory properties.

- N-cyclohexylanilide: A simple amide with cyclohexane that exhibits antimicrobial properties.

Research and Screening

This compound and its analogs are available as screening compounds for chemical research .

- ChemDiv Compound ID K284-5939: 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is available as a screening compound .

- ChemDiv Compound ID K284-5961: N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is another related screening compound .

Related Compounds: Upadacitinib

Upadacitinib, a Janus kinase 1 (JAK1) inhibitor, shares a similar structural motif (a quinazoline core) . It achieves high specificity by inhibiting JAK1 with greater potency than JAK2, JAK3, and TYK2 . Upadacitinib competitively binds to the ATP-binding site of JAK1, inhibiting STAT phosphorylation and subsequent gene regulation involved in inflammation, effectively suppressing pro-inflammatory cytokine production while minimizing off-target effects .

FTIR Spectroscopy Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substitution patterns of the benzoate ester and the amide group on the thiadiazole ring. Below is a detailed comparison based on molecular properties and substituent effects:

Table 1: Structural and Molecular Comparison

*Note: Molecular formula and weight for the target compound are inferred from structural analogs in .

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO2 in ) may enhance binding to electron-deficient biological targets but reduce solubility. Halogenated benzoates (Cl, F in ) improve lipid membrane penetration, critical for antimicrobial or anti-inflammatory activity. Aliphatic esters (e.g., 2-ethylbutanoate in ) likely increase metabolic stability compared to aromatic esters.

Synthetic Considerations :

- Thiadiazole cores are typically synthesized via cyclocondensation of thiosemicarbazides with acids or aldehydes.

- The 2,5-dichlorobenzoate group in the target compound may require selective esterification under mild acidic conditions to avoid decomposition.

Potential Applications: Nitro-substituted analogs (e.g., ) are often explored as prodrugs due to their reducible nitro groups. Fluorinated derivatives (e.g., ) are prioritized in drug development for enhanced bioavailability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for introducing the 1,3,4-thiadiazole moiety in this compound?

- Methodological Answer : The 1,3,4-thiadiazole core is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazides with reagents like potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4). For example, describes cyclization using isonicotinoyl hydrazide and potassium thiocyanate, followed by cycloaddition with chloroacetyl chloride . To optimize yield, control reaction temperature (80–100°C) and use catalysts like triethylamine to facilitate thioether bond formation between the thiadiazole and pyran moieties.

Q. What analytical techniques are critical for characterizing the ester and amide functional groups in this compound?

- Methodological Answer :

- FTIR : Identify ester carbonyl (C=O) stretches near 1720–1740 cm<sup>−1</sup> and amide I/II bands (1650–1550 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR : Look for pyran-4-oxo proton signals at δ 6.8–7.2 ppm and thiadiazole NH protons (δ 10.0–12.0 ppm, broad) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 605–610) and fragmentation patterns consistent with dichlorobenzoate cleavage .

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly in the pyran and thiadiazole regions. For instance, highlights resolving aromatic proton ambiguities via <sup>13</sup>C DEPT experiments . If discrepancies persist, recrystallize the compound in DMF/water to improve purity and repeat analysis .

Advanced Research Questions

Q. What strategies are effective for probing the bioactivity of this compound against enzyme targets (e.g., kinases or proteases)?

- Methodological Answer : Design in vitro assays using fluorogenic substrates (e.g., ATP-analog probes for kinases) and monitor inhibition via fluorescence polarization. suggests modifying the 2,5-dichlorobenzoate group to enhance binding affinity, as chloro-substituted aromatic esters exhibit improved hydrophobic interactions with catalytic pockets . Include positive controls (e.g., staurosporine for kinases) and validate results with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-ethylbutanamido substituent?

- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., propionamido, pentanamido) and assess potency in biological assays. Use molecular docking (AutoDock Vina) to model interactions between the ethylbutanamido group and hydrophobic enzyme subpockets. indicates that bulkier substituents may sterically hinder binding, requiring computational optimization of substituent geometry .

Q. What experimental approaches mitigate hydrolysis of the ester linkage under physiological conditions?

- Methodological Answer : Conduct stability studies in PBS (pH 7.4) and human plasma at 37°C, monitoring degradation via HPLC. If hydrolysis occurs (>50% in 24 hours), introduce electron-withdrawing groups (e.g., nitro) ortho to the ester to reduce nucleophilic attack. notes that chlorinated benzoates exhibit slower hydrolysis compared to unsubstituted analogs .

Q. How can reaction mechanisms for thiadiazole-pyran conjugation be elucidated?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated thiol precursors (e.g., CD3-SH) to determine rate-limiting steps. suggests a nucleophilic aromatic substitution (SNAr) mechanism, supported by DFT calculations of charge distribution on the pyran ring . Use <sup>13</sup>C labeling to track bond formation between the thioether and pyran C3 position .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data between in vitro and cell-based assays?

- Methodological Answer :

- In vitro-cell disparity : Check membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay). If permeability is low (<5 × 10<sup>−6</sup> cm/s), modify logP by replacing the dichlorobenzoate with a more polar group (e.g., sulfonate) .

- False positives : Use counter-screens (e.g., luciferase-based cytotoxicity assays) to rule out nonspecific effects. emphasizes validating target engagement via CRISPR knockouts .

Q. What methods confirm the regioselectivity of the thioether bond formation between the thiadiazole and pyran rings?

- Methodological Answer : Employ NOESY NMR to detect spatial proximity between the thiadiazole S-methyl and pyran C3-H protons. and demonstrate that regioselectivity is controlled by steric hindrance; bulky substituents on the pyran ring direct thiolate attack to the less hindered position .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.